Benzyl 6-azaspiro[2.5]octane-6-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
benzyl 6-azaspiro[2.5]octane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-14(18-12-13-4-2-1-3-5-13)16-10-8-15(6-7-15)9-11-16/h1-5H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXHYQGOXCHMHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 6-azaspiro[2.5]octane-6-carboxylate is a synthetic compound notable for its unique spirocyclic structure, which incorporates both nitrogen and carbon functionalities. This article provides a comprehensive overview of its biological activity, including potential pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₇NO₃
- Molecular Weight : Approximately 245.32 g/mol
- Solubility : Soluble in organic solvents with moderate lipophilicity (log P values ranging from 1.62 to 2.95) .
The compound features a benzyl group linked to a 6-azaspiro[2.5]octane core, which contributes to its distinctive chemical properties and potential applications in medicinal chemistry and organic synthesis.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest activity against various bacterial strains, indicating potential as an antimicrobial agent.
- Antitumor Activity : Similar compounds have been investigated for their ability to inhibit tumor growth, suggesting that this compound may also possess anticancer properties.
- Neuroprotective Effects : The structural characteristics of the compound may allow it to interact with neural pathways, providing a basis for neuroprotective studies.
Understanding the mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic agent. Current hypotheses include:
- Receptor Interaction : The compound may interact with specific receptors involved in neurotransmission or immune responses.
- Enzyme Inhibition : It may inhibit enzymes that play critical roles in disease processes, similar to other compounds within its structural class.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | C₁₄H₁₇NO₃ | Contains an oxygen atom in the ring structure |
| 6-Azaspiro[2.5]octane-6-carboxylic acid, phenylmethyl ester | C₁₄H₁₉NO₂ | Lacks the benzyl group; different functionalization |
| Benzyl 1-amino-6-azaspiro[2.5]octane | C₁₄H₁₉N₂O₂ | Contains an amino group instead of a carboxylic acid |
These comparisons highlight how variations in substituents and ring structures can influence the chemical behavior and biological activity of related compounds .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cancer Cell Line Testing : Research involving various cancer cell lines indicated that this compound could inhibit cell proliferation and induce apoptosis, suggesting potential as an anticancer agent .
- Neuroprotective Assays : Preliminary neuroprotective assays indicated that the compound might reduce oxidative stress in neuronal cells, offering insights into its potential use in neurodegenerative disease therapies .
Future Directions
Further research is necessary to fully elucidate the mechanisms of action and therapeutic potential of this compound. Key areas for future investigation include:
- In Vivo Studies : Animal models will be essential for understanding pharmacokinetics and toxicity profiles.
- Mechanistic Studies : Detailed investigations into molecular interactions and signaling pathways involved in its biological effects.
- Synthetic Modifications : Exploring analogs to enhance efficacy and reduce side effects.
Scientific Research Applications
Benzyl 6-azaspiro[2.5]octane-6-carboxylate is a synthetic compound featuring a benzyl group linked to a 6-azaspiro[2.5]octane core, which contributes to its chemical properties and potential applications in medicinal chemistry and organic synthesis.
Scientific Research Applications
Research indicates that this compound may exhibit a range of biological activities.
Biological Activity Overview :
- Antimicrobial Properties : Preliminary studies suggest activity against various bacterial strains, indicating potential as an antimicrobial agent.
- Antitumor Activity : Similar compounds have been investigated for their ability to inhibit tumor growth, suggesting that this compound may also possess anticancer properties.
- Neuroprotective Effects : The structural characteristics of the compound may allow it to interact with neural pathways, providing a basis for neuroprotective studies.
Understanding the mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic agent. Current hypotheses include:
- Receptor Interaction : The compound may interact with specific receptors involved in neurotransmission or immune responses.
- Enzyme Inhibition : It may inhibit enzymes that play critical roles in disease processes, similar to other compounds within its structural class.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Cancer Cell Line Testing : Research involving various cancer cell lines indicated that this compound could inhibit cell proliferation and induce apoptosis, suggesting potential as an anticancer agent.
- Neuroprotective Assays : Preliminary neuroprotective assays indicated that the compound might reduce oxidative stress in neuronal cells, offering insights into its potential use in neurodegenerative disease therapies.
Comparison with Similar Compounds
tert-Butyl 1-Carbamoyl-6-azaspiro[2.5]octane-6-carboxylate
- Molecular Formula : C₁₃H₂₂N₂O₃
- Molecular Weight : 254.33 g/mol
- CAS : 1160247-14-2
- Key Features: Incorporates a tert-butyl ester and a carbamoyl group at the 1-position. However, the tert-butyl group increases steric bulk, which may reduce membrane permeability .
Benzyl 2-[[Cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate
- Molecular Formula : C₂₀H₂₈N₂O₂
- Molecular Weight : 328.45 g/mol
- CAS : 2940943-24-6
- Key Features: Contains a cyclopropyl(methyl)amino-methyl side chain, significantly increasing molecular weight and lipophilicity (predicted LogP >4). This modification enhances hydrophobic interactions, making it suitable for targeting lipophilic binding pockets in enzymes or receptors .
6-(Benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic Acid
- Molecular Formula: C₁₆H₁₉NO₄
- Molecular Weight : 289.33 g/mol
- CAS : 147610-85-3 (racemic), 1539277-98-9 (S-enantiomer)
- Key Features : Replaces the ester with a carboxylic acid , drastically reducing LogP (estimated ~1.9) and increasing PSA (>50 Ų). The acidic proton enables salt formation, improving aqueous solubility for formulation purposes .
Stereochemical Variations
(S)-6-(Benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic Acid
(R)-6-(Benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic Acid
- CAS: Not explicitly listed (see ).
- Key Features : The R-enantiomer could display divergent pharmacokinetic or pharmacodynamic profiles, underscoring the importance of chirality in drug design .
Functional Modifications in the Spiro Core
tert-Butyl 4-Oxo-6-azaspiro[2.5]octane-6-carboxylate
Benzyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate
- Molecular Formula: C₁₄H₁₇NO₃
- Molecular Weight : 247.29 g/mol
- CAS : 77211-75-7
- Key Features : Replaces a carbon in the spiro core with oxygen (1-oxa), altering electronic properties and ring strain. This modification may enhance metabolic stability or modulate interactions with biological targets .
Comparative Data Table
Preparation Methods
General Synthetic Strategy
The synthesis of Benzyl 6-azaspiro[2.5]octane-6-carboxylate typically involves:
- Formation of the azaspiro[2.5]octane core through ring-closure or spirocyclization reactions.
- Introduction of the carboxylate group at the 6-position.
- Esterification with benzyl alcohol or benzyl halides to form the benzyl ester.
The azaspiro ring system is often constructed via intramolecular cyclization or by utilizing proline derivatives as starting materials, followed by functional group transformations.
Key Preparation Approaches
Cyclization of Proline Derivatives
One commonly reported method involves the use of substituted proline derivatives. For example, 4-exocyclic methylene-substituted proline compounds undergo cyclopropanation reactions to yield spirocyclopropyl proline derivatives, which are structurally related to azaspiro compounds. This is achieved using metal carbenoids generated through Simmons-Smith reactions or variations thereof (e.g., Et2Zn/ClCH2I, Et2Zn/CH2I2/CF3COOH).
While this patent specifically addresses 5-azaspiro[2.4]heptane derivatives, the methodology provides a conceptual basis for synthesizing related azaspiro compounds, including this compound, by varying ring sizes and substituents.
Esterification of Azaspirocarboxylic Acids
The carboxylic acid intermediate (6-azaspiro[2.5]octane-6-carboxylic acid) is esterified to form the benzyl ester. This step typically employs:
- Activation of the carboxylic acid (e.g., via acid chlorides or coupling agents).
- Reaction with benzyl alcohol under basic or acidic conditions.
- Catalytic hydrogenation or other reduction steps if needed to refine the ester.
The purity of the final benzyl ester product is reported to be greater than 99%, with elemental analysis confirming the expected composition (C 73.44%, H 7.81%, N 5.71%, O 13.04%).
Detailed Reaction Conditions and Reagents
| Step | Reagents and Conditions | Notes |
|---|---|---|
| Formation of azaspiro ring | Proline derivative + metal carbenoid (e.g., Et2Zn/ClCH2I) | Simmons-Smith reaction or variations |
| Carboxylic acid activation | Thionyl chloride or oxalyl chloride | Converts acid to acid chloride for esterification |
| Esterification | Benzyl alcohol, base (e.g., triethylamine) or acid catalyst | Room temperature to reflux, solvent like dichloromethane or tetrahydrofuran |
| Purification | Chromatography or recrystallization | Ensures >99% purity |
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Azaspiro ring synthesis | Proline derivative + metal carbenoid (Simmons-Smith) | Formation of spirocyclic core |
| Carboxylic acid intermediate | Hydrolysis or oxidation of precursor | 6-azaspiro[2.5]octane-6-carboxylic acid |
| Activation of acid group | Thionyl chloride or oxalyl chloride | Conversion to acid chloride |
| Esterification | Benzyl alcohol + base (triethylamine) or acid catalyst | Formation of benzyl ester |
| Purification | Chromatography, recrystallization | High purity (>99%) product |
Research Findings and Considerations
- The Simmons-Smith reaction and its variants are crucial for introducing the spirocyclopropyl moiety, which is a key step in forming the azaspiro ring system.
- The choice of solvent (e.g., tetrahydrofuran, dichloromethane) and base (e.g., triethylamine) significantly impacts the esterification yield and purity.
- Catalytic hydrogenation can be employed post-esterification to remove protecting groups or reduce impurities, enhancing product quality.
- Elemental analysis confirms the expected composition of this compound, indicating successful synthesis.
Q & A
Q. What are the common synthetic routes for Benzyl 6-azaspiro[2.5]octane-6-carboxylate?
The synthesis typically involves multi-step strategies, including cyclization reactions and protective group chemistry. For example:
- Cyclopropane formation : A spirocyclic core is constructed via annulation, often using cyclopropanation reagents like Simmons-Smith or transition-metal catalysts.
- Benzyl protection : The carboxylate group is introduced via benzyl ester protection to prevent unwanted side reactions during synthesis .
- Purification : Chromatography (e.g., silica gel or HPLC) is critical for isolating high-purity products, as noted in spirocyclic compound syntheses .
Q. How is the compound characterized for structural confirmation?
Key analytical methods include:
- NMR spectroscopy : H and C NMR confirm spirocyclic geometry and benzyl ester functionality.
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- HPLC : Ensures >95% purity, as required for biological assays .
Q. What solvents and storage conditions are optimal for this compound?
- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s hydrophobic spirocyclic core.
- Storage : Store at –20°C under inert gas (N or Ar) to prevent ester hydrolysis or oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data?
Discrepancies in biological activity (e.g., enzyme inhibition vs. no effect) require:
- Orthogonal assays : Validate results using complementary techniques (e.g., SPR for binding affinity, enzymatic assays for functional inhibition).
- Structural analogs : Compare activity with derivatives (e.g., tert-butyl or difluoro-substituted spirocycles) to identify critical functional groups .
Q. What computational strategies predict interactions with biological targets?
- Molecular docking : Use software like AutoDock or Schrödinger to model binding to enzymes (e.g., kinases or GPCRs).
- MD simulations : Assess stability of ligand-target complexes over time, focusing on the spirocyclic core’s conformational flexibility .
Q. How does the spirocyclic structure influence metabolic stability?
- In vitro assays : Incubate with liver microsomes or hepatocytes to measure half-life.
- Comparative studies : Contrast stability with non-spirocyclic analogs to quantify rigidity-enhanced resistance to CYP450 oxidation .
Methodological Challenges
Q. What are the limitations in scaling up synthesis for in vivo studies?
- Low yields : Spirocyclic syntheses often suffer from poor atom economy. Mitigate via flow chemistry or optimized catalytic conditions.
- Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partitioning chromatography .
Q. How to design SAR studies for this compound?
- Core modifications : Synthesize derivatives with altered ring sizes (e.g., 6-azaspiro[3.4]octane) or substituents (e.g., fluoro, nitro groups).
- Bioisosteres : Replace the benzyl ester with tert-butyl or methyl groups to assess steric/electronic effects on activity .
Applications in Drug Discovery
Q. What therapeutic targets are plausible for this compound?
- Kinase inhibition : Structural analogs (e.g., EGFR inhibitors) suggest potential in oncology.
- Neurotransmitter modulation : The spirocyclic amine may interact with serotonin or dopamine receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
